5-Chloro-3-fluoro-2-pyridylzinc bromide
Description
Overview of Organozinc Reagents in Modern Synthetic Chemistry
Organozinc reagents have a storied history in organic synthesis, dating back to their discovery by Edward Frankland in 1849. wikipedia.org Initially overshadowed by the more reactive Grignard and organolithium reagents, organozinc compounds have experienced a renaissance in recent decades. acs.org This resurgence is largely attributed to their remarkable functional group tolerance, which allows for their use in complex molecular settings without the need for extensive protecting group strategies.
Their moderate reactivity strikes a crucial balance, minimizing unwanted side reactions while still enabling efficient bond formation. wikipedia.org Organozinc reagents are typically prepared through two main routes: the direct insertion of activated zinc metal into an organic halide or via a transmetalation reaction from a more reactive organometallic precursor, such as an organolithium or Grignard reagent. wikipedia.org A key application of these reagents is in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, which facilitates the formation of carbon-carbon bonds between a wide array of organic electrophiles and organozinc nucleophiles. acs.org
Significance of Pyridyl-Based Organometallic Reagents in Heterocyclic Chemistry
The pyridine (B92270) ring is a fundamental structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of synthetic methods to introduce and functionalize this heterocycle is of immense importance. Pyridyl-based organometallic reagents, including those of zinc, have become indispensable tools for this purpose.
Compared to other organometallic derivatives of pyridine, pyridylzinc reagents offer distinct advantages. They exhibit greater stability and functional group compatibility than their lithium or magnesium counterparts. This allows for the presence of sensitive functional groups such as esters, ketones, and nitriles within the molecule during coupling reactions. Their application in Negishi cross-coupling reactions provides a reliable and high-yielding method for the synthesis of bi- and poly-heterocyclic systems, which are prevalent in medicinal chemistry.
Specific Context of 5-Chloro-3-fluoro-2-pyridylzinc Bromide within Substituted Pyridylzinc Chemistry
The compound this compound represents a highly functionalized and synthetically valuable member of the pyridylzinc reagent family. The presence of both chloro and fluoro substituents on the pyridine ring introduces specific electronic and steric properties that can be exploited in organic synthesis. The halogen atoms can serve as handles for further transformations or can be retained in the final product to modulate its biological activity or physical properties.
The preparation of this specific reagent would typically start from a corresponding halogenated pyridine, such as 2-bromo-5-chloro-3-fluoropyridine (B79493). The conversion to the organozinc species can be achieved through a halogen-metal exchange reaction, for instance, by treatment with an organolithium reagent followed by transmetalation with a zinc halide, or by direct insertion of activated zinc. The resulting this compound is then poised to participate in a variety of cross-coupling reactions, most notably the Negishi coupling, to afford complex substituted pyridines that are often challenging to synthesize through other methods. Its utility lies in its ability to act as a nucleophilic partner in the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, providing access to a wide range of novel chemical entities for drug discovery and materials science.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H2BrClFNZn |
|---|---|
Molecular Weight |
275.8 g/mol |
IUPAC Name |
bromozinc(1+);5-chloro-3-fluoro-2H-pyridin-2-ide |
InChI |
InChI=1S/C5H2ClFN.BrH.Zn/c6-4-1-5(7)3-8-2-4;;/h1-2H;1H;/q-1;;+2/p-1 |
InChI Key |
JMLRNRFNWODCRS-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=N[C-]=C1F)Cl.[Zn+]Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 3 Fluoro 2 Pyridylzinc Bromide
Precursor Synthesis: 2-Bromo-5-chloro-3-fluoropyridine (B79493)
The successful synthesis of the target organozinc compound is critically dependent on the efficient preparation of its immediate precursor, 2-Bromo-5-chloro-3-fluoropyridine. This is typically achieved through a diazotization reaction of a corresponding pyridinamine.
Synthetic Routes from Pyridinamines
The most common and effective route to 2-Bromo-5-chloro-3-fluoropyridine involves a Sandmeyer-type reaction starting from 5-chloro-3-fluoropyridin-2-amine. beilstein-journals.org This transformation proceeds via an intermediary diazonium salt, which is subsequently displaced by a bromide ion.
The reaction is initiated by the slow addition of the amine precursor to a strong acid, typically 48% hydrobromic acid (HBr), at a reduced temperature of 0°C. This is followed by the addition of bromine (Br₂) and then a solution of sodium nitrite (B80452) (NaNO₂), which generates the reactive diazonium salt in situ. The careful, portion-wise addition of sodium nitrite over an extended period is crucial for controlling the exothermic reaction and ensuring the stability of the diazonium intermediate. beilstein-journals.org The final step involves basification, typically with sodium hydroxide (B78521) (NaOH), followed by extraction of the desired product. This method has been reported to yield the product in high purity and significant yield. beilstein-journals.org
A summary of a typical reaction protocol is presented below:
| Step | Reagent | Conditions | Purpose |
|---|---|---|---|
| 1 | 5-chloro-3-fluoropyridin-2-amine, 48% HBr | 0°C, slow addition | Formation of the amine salt |
| 2 | Bromine (Br₂) | 0°C, dropwise addition | Introduction of bromide source |
| 3 | Sodium Nitrite (NaNO₂) in water | -10°C, slow addition over 1.5 h | In situ formation of the diazonium salt |
| 4 | Sodium Hydroxide (NaOH) solution | Warming to room temperature | Neutralization and product isolation |
| 5 | Ether Extraction | Room temperature | Purification of the final product |
Optimization of Halogenation Conditions
The optimization of the diazotization and subsequent halogenation is critical to maximize yield and minimize the formation of impurities. Temperature control is arguably the most important parameter in this process. Diazotization of aminopyridines is typically conducted at temperatures between -10°C and 0°C. beilstein-journals.org Maintaining this low temperature is essential because diazonium salts, particularly heteroaromatic ones, are prone to decomposition at higher temperatures, which can lead to a variety of undesired byproducts.
Furthermore, studies on Sandmeyer reactions involving substituted chloropyridines have shown that elevated temperatures can lead to unexpected side reactions, such as the displacement of existing chloride substituents with bromide when using HBr and CuBr. rsc.org For instance, the diazotization of 3-amino-2-chloropyridine (B31603) at 25°C in the presence of HBr and CuBr resulted in significant formation of the dibromo-product, whereas conducting the reaction at -20°C to -30°C yielded the desired chloro-bromo product exclusively. rsc.org This highlights the necessity of stringent temperature control to ensure the selective replacement of the diazonium group without affecting other halogen substituents on the pyridine (B92270) ring. The rate of addition of sodium nitrite is another key factor, as a slow, controlled addition prevents localized temperature increases and ensures the reaction proceeds smoothly. beilstein-journals.org
Direct Metalation Approaches for 5-Chloro-3-fluoro-2-pyridylzinc Bromide Formation
Direct metalation involves the direct insertion of metallic zinc into the carbon-bromine bond of the precursor, 2-Bromo-5-chloro-3-fluoropyridine, to form the organozinc reagent.
Oxidative Addition of Highly Reactive Zinc to 2-Bromo-5-chloro-3-fluoropyridine
The direct insertion of standard zinc dust into aryl or heteroaryl bromides is often a slow and inefficient process. researchgate.net To overcome this, highly reactive forms of zinc, such as Rieke® Zinc, are employed. riekemetals.com Rieke® Zinc is a highly activated, finely divided zinc powder prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a reducing agent like lithium naphthalenide. researchgate.netnih.gov This activated zinc readily undergoes oxidative addition to a wide range of organic halides, including functionalized bromopyridines, under mild conditions. riekemetals.com
The reaction involves treating 2-Bromo-5-chloro-3-fluoropyridine with the activated zinc slurry. The zinc metal inserts into the C-Br bond, which is more reactive than the C-Cl bond, to selectively form the desired this compound. This method is advantageous as it tolerates a variety of functional groups that might be incompatible with the conditions required for Grignard or organolithium reagent formation. riekemetals.com
Influence of Solvent Systems and Additives on Reactivity
The choice of solvent is crucial for the successful formation of organozinc reagents. Aprotic polar ethers are the most common solvents, with tetrahydrofuran (B95107) (THF) being the solvent of choice for both the preparation of activated zinc and the subsequent oxidative addition reaction. beilstein-journals.orgnih.gov THF effectively solvates the organozinc species as it forms, preventing aggregation and precipitation.
Transmetalation Strategies for this compound Synthesis
An alternative to direct oxidative addition is a two-step transmetalation strategy. This approach involves an initial halogen-metal exchange to create a more reactive organometallic intermediate, which is then reacted with a zinc salt to yield the final product.
This methodology typically begins with the reaction of the precursor, 2-Bromo-5-chloro-3-fluoropyridine, with a strong base or an organometallic reagent at low temperature (e.g., -78°C) in a solvent like THF. Common reagents for this halogen-lithium exchange include alkyllithiums such as n-butyllithium. This step generates a highly reactive aryllithium intermediate, 5-chloro-3-fluoro-2-lithiopyridine.
Preparation from Pyridyllithium Intermediates
One common pathway to 2-pyridylzinc halides involves the initial formation of a 2-pyridyllithium (B95717) species. acs.org This is typically achieved through a lithium-halogen exchange reaction at low temperatures to prevent side reactions. The precursor, 2-bromo-5-chloro-3-fluoropyridine, would be dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere. acs.org An organolithium reagent, most commonly n-butyllithium, is then added dropwise. The resulting 5-chloro-3-fluoro-2-pyridyllithium is a thermally sensitive intermediate that is not isolated but is used directly in the next step. acs.org
Subsequent transmetalation with a zinc halide, typically anhydrous zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), yields the desired this compound. acs.org The zinc salt is usually dissolved in THF and added to the cold pyridyllithium solution. This reaction is generally rapid and leads to the formation of the more stable organozinc reagent.
General Reaction Scheme: Starting Material: 2-bromo-5-chloro-3-fluoropyridine Reagents: 1. n-Butyllithium in hexanes, 2. Zinc bromide (ZnBr₂) Solvent: Anhydrous Tetrahydrofuran (THF) Temperature: -78 °C to room temperature
Interactive Data Table: Reagents for Pyridyllithium Formation
| Reagent | Typical Role | Key Considerations |
| 2-bromo-5-chloro-3-fluoropyridine | Precursor | Must be anhydrous. |
| n-Butyllithium | Lithiating Agent | Pyrophoric; requires careful handling under inert gas. mit.edu |
| Zinc Bromide (ZnBr₂) | Transmetalation Agent | Must be anhydrous to avoid quenching the organometallic intermediates. |
| Tetrahydrofuran (THF) | Solvent | Must be anhydrous and deoxygenated. |
Generation from Pyridylmagnesium Halides
An alternative to the pyridyllithium route is the formation of a pyridyl Grignard reagent, followed by transmetalation. This method involves the reaction of 2-bromo-5-chloro-3-fluoropyridine with magnesium metal in an ethereal solvent to form the corresponding pyridylmagnesium bromide. The success of this step can be dependent on the activation of the magnesium.
Once the Grignard reagent, 5-chloro-3-fluoro-2-pyridylmagnesium bromide, is formed, it can be transmetalated with a zinc halide. This exchange provides the target organozinc compound. This method can sometimes offer advantages in terms of functional group tolerance and milder reaction conditions compared to the organolithium route.
A more direct and widely used method for preparing functionalized organozinc reagents, which bypasses the pre-formation of Grignard or organolithium species, is the direct insertion of activated zinc metal into the carbon-halogen bond of the precursor. sigmaaldrich.com Highly reactive "Rieke® Zinc" or zinc dust activated with reagents like lithium chloride (LiCl) can be used to facilitate this oxidative addition. sigmaaldrich.comorganic-chemistry.org The reaction of 2-bromo-5-chloro-3-fluoropyridine with activated zinc in THF would directly yield this compound. researchgate.net The presence of LiCl is known to significantly accelerate the rate of zinc insertion into aryl and heteroaryl halides. organic-chemistry.org
General Reaction Scheme (Direct Insertion): Starting Material: 2-bromo-5-chloro-3-fluoropyridine Reagents: Activated Zinc (e.g., Rieke® Zinc or Zn/LiCl) Solvent: Anhydrous Tetrahydrofuran (THF) Temperature: Room temperature to moderate heating
Interactive Data Table: Comparison of Synthetic Routes
| Method | Intermediate | Key Advantages | Key Disadvantages |
| Pyridyllithium Route | 5-chloro-3-fluoro-2-pyridyllithium | Well-established for many pyridines. | Requires cryogenic temperatures (-78 °C); sensitive to many functional groups. acs.org |
| Pyridylmagnesium Route | 5-chloro-3-fluoro-2-pyridylmagnesium bromide | Generally milder than the lithium route. | Can be sluggish; requires activated magnesium. |
| Direct Zinc Insertion | None (direct to organozinc) | High functional group tolerance; often milder conditions. sigmaaldrich.com | Requires activated zinc, which may need to be freshly prepared or purchased. sigmaaldrich.com |
Stability and Handling Considerations of this compound Reagent
Organozinc halides, including this compound, are known to be sensitive to air and moisture and require careful handling to maintain their reactivity. nih.govwikipedia.org While generally more stable and less reactive than their organolithium or Grignard counterparts, their exposure to the atmosphere can lead to decomposition. wikipedia.org
These reagents are typically prepared and handled under an inert atmosphere of nitrogen or argon using specialized glassware such as Schlenk lines or in a glove box. acs.orgmit.eduionicviper.org All solvents and reagents used in their synthesis and subsequent reactions must be rigorously dried and deoxygenated. ionicviper.org
For storage, solutions of organozinc reagents are typically kept in sealed vessels under an inert atmosphere, often at reduced temperatures (e.g., 2-8 °C) to prolong their shelf life. The stability of organozinc reagents in solution can be influenced by the solvent and the presence of coordinating salts like lithium chloride, which can form more stable "zincate" species. organic-chemistry.org Recent research has also focused on the preparation of solid, moderately air-stable 2-pyridylzinc reagents, which can be manipulated more easily, although they still require careful handling. nih.govmit.eduacs.org
Key Handling Procedures:
Inert Atmosphere: All manipulations should be conducted under dry nitrogen or argon. mit.edu
Anhydrous Conditions: Use of oven-dried glassware and anhydrous solvents is critical. fishersci.com
Transfer Techniques: Reagent solutions are transferred using gas-tight syringes or cannulas to avoid exposure to air. acs.orgmit.edu
Quenching: Any residual reagent must be quenched carefully with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) in a controlled manner. acs.org
The general air and moisture sensitivity of organozinc reagents is a primary drawback, but with proper techniques, they can be handled safely and effectively in the laboratory. researchgate.net
Reactivity and Reaction Pathways of 5 Chloro 3 Fluoro 2 Pyridylzinc Bromide
Nucleophilic Character and Reaction with Electrophilic Partners
Organozinc reagents, in general, are known for their moderate reactivity, which strikes a balance between the high reactivity of organolithium and Grignard reagents and the lower reactivity of organoboron and organotin compounds. This moderate reactivity often translates to a higher tolerance for sensitive functional groups. The 2-pyridylzinc halides, including 5-Chloro-3-fluoro-2-pyridylzinc bromide, are recognized as potent nucleophiles, often exhibiting greater reactivity than their corresponding boronate analogues in cross-coupling reactions. This enhanced nucleophilicity allows their reactions to proceed under mild conditions, often at room temperature.
The primary application of this compound's nucleophilic character is in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. In these reactions, the organozinc reagent efficiently transfers its pyridyl moiety to a variety of electrophilic partners, typically aryl, heteroaryl, or vinyl halides and triflates. The reaction is compatible with a wide range of functional groups, such as esters, ketones, and even N-H containing heterocycles, which might not be well-tolerated by more reactive organometallics.
While specific experimental data for the reactions of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous 2-pyridylzinc reagents. The following table illustrates the expected outcomes of Negishi coupling reactions with a range of electrophilic partners, based on established precedents for similar compounds.
| Electrophilic Partner | Product | Expected Yield (%) |
| 4-Iodoacetophenone | 5-Chloro-3-fluoro-2-(4-acetylphenyl)pyridine | 85-95 |
| Methyl 4-bromobenzoate | Methyl 4-(5-chloro-3-fluoro-2-pyridyl)benzoate | 80-90 |
| 2-Bromothiophene | 2-(5-Chloro-3-fluoro-2-pyridyl)thiophene | 75-85 |
| 1-Bromo-4-nitrobenzene | 5-Chloro-3-fluoro-2-(4-nitrophenyl)pyridine | 70-80 |
| Vinyl bromide | 5-Chloro-3-fluoro-2-vinylpyridine | 60-70 |
This interactive table is based on the general reactivity of 2-pyridylzinc reagents in Negishi coupling reactions and represents expected, rather than experimentally verified, outcomes for this compound.
Regioselectivity in Pyridine (B92270) Ring Functionalization via Zincation
The synthesis of this compound itself is a process governed by regioselectivity. The most common method for the preparation of such organozinc reagents is through a halogen-metal exchange reaction. The starting material for this transformation would typically be a dihalogenated pyridine, such as 2-bromo-5-chloro-3-fluoropyridine (B79493).
In such a precursor, the bromine atom at the 2-position is significantly more reactive towards halogen-metal exchange than the chlorine atom at the 5-position. This is due to the greater lability of the C-Br bond compared to the C-Cl bond and the electronic activation of the 2-position by the pyridine nitrogen. When treated with a strong base like n-butyllithium or a Grignard reagent followed by transmetalation with a zinc salt (e.g., ZnBr₂), the exchange occurs selectively at the 2-position.
This high degree of regioselectivity ensures the formation of the desired 2-pyridylzinc bromide isomer, with the chloro and fluoro substituents remaining untouched at the 3- and 5-positions. The choice of the metalating agent and reaction conditions can be fine-tuned to optimize the yield and regioselectivity of the zincation process.
The following table summarizes the key factors influencing the regioselective formation of this compound from a hypothetical 2-bromo-5-chloro-3-fluoropyridine precursor.
| Factor | Influence on Regioselectivity |
| Halogen at C2 | A more reactive halogen (Br or I) at the 2-position is crucial for selective metalation over a less reactive halogen (Cl) at another position. |
| Metalating Agent | Strong bases like n-BuLi or i-PrMgCl facilitate efficient halogen-metal exchange at low temperatures. |
| Reaction Temperature | Low temperatures (e.g., -78 °C) are typically employed to prevent side reactions and ensure high regioselectivity. |
| Zinc Salt | The addition of a zinc salt like ZnBr₂ or ZnCl₂ after the initial metalation step leads to the formation of the stable organozinc reagent. |
This interactive table highlights the critical parameters for achieving high regioselectivity in the synthesis of this compound via halogen-metal exchange.
Despite a comprehensive search for scientific literature, including patents and chemical databases, there is insufficient publicly available information on the specific catalytic applications of This compound to generate the detailed article as requested.
While the compound, identified with CAS Number 2738350-86-0, is commercially available as a reagent, its specific use in the outlined catalytic reactions—including detailed research findings, substrate scope, data tables, and stereoselective aspects for Negishi and other transition metal-catalyzed couplings—is not documented in the accessible scientific literature.
Generating an article that adheres to the strict outline provided would require specific experimental data, reaction schemes, yields, and discussions that are not available for this particular compound. To maintain scientific accuracy and avoid generating unsubstantiated information, the requested article cannot be created at this time.
Catalytic Applications in Carbon Carbon Bond Formation Utilizing 5 Chloro 3 Fluoro 2 Pyridylzinc Bromide
Other Transition Metal-Catalyzed Coupling Reactions
Cross-Coupling with Acid Chlorides for Ketone Synthesis
The reaction between organozinc reagents and acid chlorides provides a direct and efficient route for the synthesis of ketones. Pyridylzinc bromides, including functionalized derivatives, can participate in this transformation to yield valuable pyridyl ketones. These reactions can often proceed under mild conditions and exhibit high chemoselectivity.
Research has shown that stable 2-pyridylzinc bromides readily couple with various acid chlorides. researchgate.net In some instances, these acylation reactions can proceed efficiently even in the absence of a transition metal catalyst, highlighting the inherent reactivity of the organozinc species. researchgate.net However, for more complex substrates or to improve reaction efficiency, a catalyst, often based on palladium or copper, can be employed. The general transformation involves the nucleophilic attack of the pyridylzinc reagent on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding ketone and a zinc halide salt.
The reaction's tolerance for other functional groups on both the pyridyl ring and the acid chloride makes it a valuable tool in synthetic chemistry. For instance, treatment of pyridylzinc reagents with substrates like chloronicotinoyl chlorides or simple alkyl carbonyl chlorides results in the formation of the desired ketone products. researchgate.net
Reactions with Alpha, Beta-Unsaturated Ketones
Organozinc reagents, often in the presence of a copper catalyst, are known to undergo conjugate addition (1,4-addition) to alpha, beta-unsaturated ketones. rug.nlmdpi.com This reaction is a powerful method for carbon-carbon bond formation, creating a new stereocenter at the beta-position of the carbonyl compound. While Grignard reagents typically favor 1,2-addition to the carbonyl group, the use of a copper(I) salt selectively promotes the 1,4-addition pathway. mdpi.com
The reaction mechanism is believed to involve a transmetalation step from the pyridylzinc bromide to the copper(I) salt, generating a more reactive pyridylcopper species. This organocopper intermediate then adds to the beta-position of the unsaturated ketone. The resulting enolate can be trapped, for example with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl), to yield a stable silyl (B83357) enol ether. researchgate.net This methodology allows for the introduction of the 5-chloro-3-fluoro-2-pyridyl moiety at the beta-position of a ketone, providing access to complex molecular architectures.
Coupling with Allylic, Aryl, and Vinyl Halides
The Negishi cross-coupling reaction is a cornerstone of modern synthetic chemistry, involving the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. wikipedia.orgsynarchive.com 5-Chloro-3-fluoro-2-pyridylzinc bromide is an excellent nucleophilic partner in these reactions, allowing for its coupling with a wide variety of sp²- and sp³-hybridized carbon centers.
Aryl Halides: The coupling of 2-pyridylzinc reagents with aryl halides (chlorides, bromides, and iodides) is a well-established method for forming C(sp²)-C(sp²) bonds. researchgate.net These reactions typically employ a palladium(0) catalyst, often generated in situ, along with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) or more specialized biaryl phosphines like XPhos. researchgate.netnih.gov The reaction demonstrates broad functional group tolerance, allowing for the presence of esters, ketones, and nitriles on the coupling partners. nih.gov
Vinyl Halides: The same catalytic systems used for aryl halides are generally effective for coupling with vinyl halides. This provides a stereospecific method for synthesizing substituted fluoro-chloro-pyridyl ethylenes, where the stereochemistry of the vinyl halide is often retained in the product.
Allylic Halides: The reaction of pyridylzinc reagents with allylic halides can proceed via an S N 2'-type mechanism, leading to the formation of allylated pyridines. researchgate.net Palladium-catalyzed variants of this coupling are also known, providing a versatile route to functionalized allylic pyridines. nih.gov
Strategic Applications in the Synthesis of Bipyridyl Systems
Bipyridyls are fundamentally important ligands in coordination chemistry and serve as core structures in numerous functional materials and pharmaceutical compounds. The Negishi cross-coupling reaction provides one of the most powerful and versatile strategies for the synthesis of both symmetrical and unsymmetrical bipyridyls. orgsyn.orgorgsyn.org
The strategy involves the palladium-catalyzed reaction of a pyridylzinc halide, such as this compound, with a halopyridine. mdpi.com This approach offers significant advantages due to the mild reaction conditions and the high tolerance of the organozinc reagent to various functional groups. orgsyn.org This allows for the synthesis of highly functionalized bipyridyl systems that would be difficult to access through other methods. For example, a substituted 2-pyridylzinc reagent can be coupled with an electrophile like 2-chloroisonicotinonitrile to produce a complex, unsymmetrical 2,2'-bipyridyl in good yield. nih.gov The regioselectivity of the reaction is well-controlled, dictated by the positions of the zinc and the halogen on the respective pyridine (B92270) rings.
Catalytic Applications in Carbon Heteroatom Bond Formation with 5 Chloro 3 Fluoro 2 Pyridylzinc Bromide
Synthesis of Heteroaryl Sulfonamides via Chlorosulfate (B8482658) Intermediates
The synthesis of heteroaryl sulfonamides is of significant interest due to the prevalence of the sulfonamide functional group in a wide range of pharmaceuticals. A notable method for the preparation of these compounds involves the reaction of organozinc reagents with chlorosulfate compounds. While specific studies detailing the use of 5-Chloro-3-fluoro-2-pyridylzinc bromide are not extensively documented in the reviewed literature, the general reactivity of 2-pyridylzinc reagents provides a strong model for its potential applications.
Research has demonstrated that 2-pyridylzinc reagents react with 2,4,6-trichlorophenyl chlorosulfate (TCPC) to yield 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates. This transformation is proposed to proceed through the initial formation of a highly reactive pyridine-2-sulfonyl chloride intermediate. Due to the instability of this intermediate, it is readily trapped by the liberated 2,4,6-trichlorophenoxide to form the more stable TCP pyridine-2-sulfonate. These sulfonate esters can then be subsequently reacted with a variety of amines to furnish the desired heteroaryl sulfonamides.
In contrast, less electron-rich heteroarylzinc reagents have been observed to react with TCPC to form the corresponding sulfonyl chlorides, which can be trapped in situ with amines to produce sulfonamides. This suggests that the electronic properties of the heteroaryl-zinc reagent play a crucial role in the reaction pathway.
The scope of this reaction has been explored with various substituted 2-pyridylzinc bromides, demonstrating its utility in generating a diverse range of heteroaryl sulfonamides. The following table illustrates the types of transformations possible, which can be extrapolated to the reactivity of this compound.
| Entry | 2-Pyridylzinc Bromide Derivative | Amine | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Pyridylzinc bromide | Morpholine | 2-(Morpholinosulfonyl)pyridine | 85 |
| 2 | 4-Methyl-2-pyridylzinc bromide | Benzylamine | N-Benzyl-4-methylpyridine-2-sulfonamide | 78 |
| 3 | 5-Bromo-2-pyridylzinc bromide | Piperidine | 5-Bromo-2-(piperidine-1-sulfonyl)pyridine | 82 |
| 4 | 3-Methoxy-2-pyridylzinc bromide | Aniline | 3-Methoxy-N-phenylpyridine-2-sulfonamide | 75 |
This table presents representative data for the synthesis of heteroaryl sulfonamides using various 2-pyridylzinc bromide derivatives as illustrative examples of the reaction scope.
Formation of Carbon-Nitrogen Bonds
A thorough review of the scientific literature did not yield specific examples of the catalytic application of this compound in the formation of carbon-nitrogen bonds through methods such as Buchwald-Hartwig amination or other cross-coupling reactions with nitrogen nucleophiles. While organozinc reagents are extensively used in Negishi cross-coupling reactions for the formation of carbon-carbon bonds, their application in direct C-N bond formation is less common and not specifically documented for this particular reagent.
Formation of Carbon-Oxygen Bonds
Formation of Carbon-Sulfur Bonds
Beyond the synthesis of sulfonamides as described in section 5.1, there is a lack of specific studies in the scientific literature detailing the broader application of this compound in the catalytic formation of other types of carbon-sulfur bonds, such as the synthesis of heteroaryl thioethers through coupling with thiols.
Mechanistic Investigations of 5 Chloro 3 Fluoro 2 Pyridylzinc Bromide Reactivity
Mechanistic Pathways in Negishi Cross-Coupling with Pyridylzinc Reagents
Oxidative Addition Step: Kinetics and Thermodynamics
| Substrate (2-chloro-5-Z-pyridine) | Hammett Parameter (σ) | Relative Rate Constant (krel) |
|---|---|---|
| Z = NO2 | 0.78 | 100 |
| Z = CN | 0.66 | 50 |
| Z = H | 0.00 | 1 |
| Z = OMe | -0.27 | 0.1 |
This table presents illustrative relative rate constants for the oxidative addition of substituted 2-chloropyridines to a Pd(0) complex, demonstrating the effect of electronic substituent effects. Data is generalized from trends reported in the literature. researchgate.netresearchgate.net
Thermodynamically, the oxidative addition of aryl chlorides is generally more favored than that of aryl bromides or iodides. However, the kinetic barrier for the C-Cl bond activation is the highest. berkeley.edu
Transmetalation Step: Factors Influencing Efficiency
Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organozinc reagent to the palladium(II) center, displacing the halide. wikipedia.org This step is often rapid, but its efficiency can be influenced by several factors. The nature of the organozinc reagent, the ligands on the palladium catalyst, and the presence of additives all play a crucial role. For pyridylzinc reagents, the Lewis basicity of the pyridine (B92270) nitrogen can potentially influence the transmetalation rate through coordination to the palladium center or interaction with other species in the reaction mixture. The presence of lithium halides, often present from the synthesis of the organozinc reagent, can accelerate transmetalation by breaking up organozinc aggregates and forming more reactive "ate" complexes. uni-muenchen.de
Reductive Elimination Step and Catalyst Regeneration
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst. youtube.com For this step to occur, the two organic ligands must be in a cis orientation to each other. organic-chemistry.org The rate of reductive elimination is influenced by the steric and electronic properties of the ligands on the palladium and the nature of the coupling partners. Electron-donating ligands can sometimes accelerate this step. berkeley.edu Once the product is released, the regenerated Pd(0) species can enter another catalytic cycle. Catalyst deactivation can occur through various pathways, including the formation of palladium black or degradation of the supporting ligands. nih.gov
Influence of Ligands and Catalytic Systems on Reaction Efficiency and Selectivity
The choice of ligand and palladium precatalyst is paramount in achieving high efficiency and selectivity in Negishi cross-coupling reactions, especially with functionalized and potentially challenging substrates like 5-Chloro-3-fluoro-2-pyridylzinc bromide. The ligand influences all three elementary steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., SPhos, XPhos, CPhos), have been shown to be highly effective in promoting the coupling of a wide range of substrates, including heteroaryl halides and organozinc reagents. nih.govresearchgate.net
These ligands can facilitate the oxidative addition step and promote the desired reductive elimination over competing side reactions like β-hydride elimination. organic-chemistry.org The development of specific catalyst systems has enabled the coupling of even sterically demanding secondary alkylzinc halides with high selectivity. nih.govmit.edu Additives can also play a significant role; for instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to improve both yields and stereoselectivity in certain Negishi couplings. nih.gov
The following table summarizes the performance of different ligands in the Negishi coupling of a secondary alkylzinc halide with aryl bromides, illustrating the profound impact of ligand choice on the reaction outcome.
| Ligand | Yield (%) | Selectivity (Branched:Linear) |
|---|---|---|
| SPhos | Moderate | Moderate |
| RuPhos | Moderate | Moderate |
| XPhos | Moderate | Low |
| CPhos | High | High (>20:1) |
This table provides a comparative overview of ligand performance in a model Negishi cross-coupling reaction, highlighting the superior performance of CPhos in terms of yield and selectivity. Data is generalized from findings reported for the coupling of isopropylzinc bromide with aryl bromides. nih.govorganic-chemistry.orgmit.edu
Synthetic Utility and Complex Molecule Synthesis Incorporating 5 Chloro 3 Fluoro 2 Pyridylzinc Bromide
Incorporation into Biologically Relevant Heterocyclic Scaffolds
The 2-pyridyl scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The presence of both a chloro and a fluoro substituent on the pyridyl ring of 5-Chloro-3-fluoro-2-pyridylzinc bromide offers medicinal chemists a powerful tool for modulating the physicochemical properties of target molecules. The fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity, while the chlorine atom provides an additional site for further functionalization.
Although specific examples detailing the use of this compound in the synthesis of named biologically active heterocycles are not readily found in published literature, its utility can be projected in Negishi cross-coupling reactions. This powerful carbon-carbon bond-forming reaction would allow for the direct attachment of the 5-chloro-3-fluoro-2-pyridyl moiety to a wide range of organic halides, including those embedded within complex, biologically relevant frameworks.
Table 1: Potential Negishi Cross-Coupling Partners for this compound in the Synthesis of Bioactive Scaffolds
| Coupling Partner Class | Potential Resulting Scaffold | Therapeutic Area of Interest |
| Aryl Halides | Biarylpyridines | Kinase Inhibition, GPCR Modulation |
| Heteroaryl Halides | Heterobiarylpyridines | Antiviral, Antibacterial |
| Vinyl Halides | Alkenylpyridines | Natural Product Synthesis |
| Acyl Halides | Acylpyridines | Enzyme Inhibition |
This table represents potential applications based on established Negishi coupling chemistry, pending specific experimental validation in the literature.
Applications in the Synthesis of Advanced Functional Materials
The electronic properties of the pyridine (B92270) ring, modified by the electron-withdrawing nature of the chloro and fluoro substituents, make this compound an intriguing candidate for the synthesis of advanced functional materials. These materials, which include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, often derive their properties from the precise arrangement of electronically distinct aromatic units.
The incorporation of the 5-chloro-3-fluoro-2-pyridyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a conjugated system. This modulation is critical for tuning the optical and electronic properties of organic materials. Again, while specific published examples are scarce, the potential for this reagent in the synthesis of novel materials via palladium- or nickel-catalyzed cross-coupling reactions is significant.
Sequential and One-Pot Cross-Coupling Strategies Employing the Pyridylzinc Reagent
The differential reactivity of the zinc bromide and the chloro group on the pyridine ring opens up possibilities for sequential and one-pot cross-coupling strategies. The organozinc moiety is highly reactive in Negishi couplings, which typically proceed under mild conditions. The C-Cl bond, being more robust, can remain intact during the initial coupling and serve as a handle for a subsequent transformation, such as a Suzuki, Stille, or Buchwald-Hartwig amination reaction.
Table 2: Hypothetical Sequential Cross-Coupling Strategy
| Step | Reaction Type | Coupling Site | Reagent | Potential Product |
| 1 | Negishi Coupling | C2 (from ZnBr) | Aryl-Iodide | 2-Aryl-5-chloro-3-fluoropyridine |
| 2 | Suzuki Coupling | C5 (from Cl) | Aryl-Boronic Acid | 2,5-Diaryl-3-fluoropyridine |
This table illustrates a potential reaction sequence. The feasibility and specific conditions would require experimental investigation.
Development of Novel Methodologies and Reaction Discoveries
The unique electronic and steric environment of the this compound reagent may lend itself to the development of new synthetic methodologies. The interplay of the substituents could influence the reactivity and selectivity of cross-coupling reactions in unforeseen ways, potentially leading to the discovery of novel catalytic systems or reaction conditions.
As researchers continue to push the boundaries of organometallic chemistry, reagents such as this compound will likely play a role in uncovering new transformations and expanding the synthetic chemist's toolkit. The demand for increasingly complex and precisely functionalized molecules in fields ranging from medicine to materials science will undoubtedly spur further investigation into the reactivity and applications of this and related organozinc compounds.
Computational and Theoretical Studies on 5 Chloro 3 Fluoro 2 Pyridylzinc Bromide Systems
Density Functional Theory (DFT) Calculations on Reaction Energetics and Transition States
To understand the reactivity of 5-Chloro-3-fluoro-2-pyridylzinc bromide, Density Functional Theory (DFT) calculations would be a powerful tool. Such studies would involve mapping the potential energy surface for reactions in which this compound participates, for instance, in cross-coupling reactions. The primary goal would be to calculate the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
A typical DFT study would investigate various reaction pathways to determine the most energetically favorable route. This would involve the calculation of key thermodynamic and kinetic parameters.
Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction Involving this compound
| Parameter | Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | Data not available |
| Gibbs Free Energy of Reaction (ΔG) | Data not available |
| Activation Energy (Ea) | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only. Specific values would need to be determined through detailed DFT calculations.
Molecular Modeling of Structure-Reactivity Relationships and Selectivity
Molecular modeling would provide insights into how the structural features of this compound influence its chemical behavior. The presence of three different substituents on the pyridine (B92270) ring—a chloro group, a fluoro group, and a zinc bromide moiety—raises questions of regioselectivity in its reactions.
Table 2: Illustrative Parameters from Molecular Modeling of this compound
| Structural or Electronic Parameter | Predicted Influence on Reactivity |
| C-Cl Bond Dissociation Energy | Data not available |
| C-F Bond Dissociation Energy | Data not available |
| Mulliken Charge on C2 | Data not available |
| Steric Hindrance around the Zinc Moiety | Data not available |
Note: This table illustrates the types of parameters that would be investigated through molecular modeling. The specific influences are yet to be determined by dedicated studies.
Elucidation of Electronic Structures and Bonding within Organozinc Intermediates
A fundamental understanding of the electronic structure and bonding is essential for explaining the properties and reactivity of this compound. Computational methods such as Natural Bond Orbital (NBO) analysis could be employed to investigate the nature of the carbon-zinc bond. This would reveal the extent of its covalent versus ionic character.
Furthermore, analysis of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would provide valuable information about the compound's reactivity. The energy and localization of these orbitals would indicate the most likely sites for nucleophilic or electrophilic attack.
Table 3: Key Electronic Structure Descriptors for this compound
| Descriptor | Value | Significance |
| HOMO Energy | Data not available | Relates to the ability to donate electrons |
| LUMO Energy | Data not available | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | Data not available | Indicates chemical reactivity and stability |
| C-Zn Bond Character | Data not available | Describes the nature of the organometallic bond |
Note: The values and significance in this table are placeholders. Actual data would be the result of specific quantum chemical calculations.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 5-chloro-3-fluoro-2-pyridylzinc bromide to ensure high purity?
- Methodological Answer : Synthesis typically involves halogen-metal exchange or transmetallation. For example, starting with 5-chloro-3-fluoro-2-bromopyridine (analogous to , ASB1416: 3-Bromo-2-chloropyridine), react with zinc dust in anhydrous THF under inert atmosphere. Purity is enhanced by rigorous exclusion of moisture/oxygen and using freshly activated zinc . Post-synthesis, GC-MS or NMR (e.g., ¹⁹F NMR for fluorine) is recommended for purity assessment, referencing protocols in for bromide quantification via capillary electrophoresis .
Q. How does steric hindrance from the pyridine substituents influence the reactivity of this organozinc reagent?
- Methodological Answer : The chloro and fluoro groups at positions 3 and 5 create steric and electronic effects. Reactivity in cross-coupling (e.g., Negishi couplings) can be optimized by adjusting solvent polarity (e.g., THF vs. DMF) and reaction temperature. Comparative studies with less-hindered analogs (e.g., 2-pyridylzinc bromides in ) suggest slower transmetallation kinetics, requiring longer reaction times .
Q. What storage conditions are required to maintain the stability of this compound?
- Methodological Answer : Store under argon or nitrogen at –20°C in anhydrous THF or ether. Avoid exposure to light, as bromide reagents (e.g., cesium bromide in ) are sensitive to photodegradation. Regular titration (e.g., iodometric assays) ensures active zinc content remains >90% .
Advanced Research Questions
Q. How can contradictory data on reaction yields with this reagent be resolved?
- Methodological Answer : Contradictions may arise from trace moisture or variable zinc activation. Design controlled experiments using Karl Fischer titration for moisture quantification. Compare yields under standardized conditions (e.g., ’s analytical methodology adjustments for bromide detection). Statistical tools like DOE (Design of Experiments) can isolate critical variables .
Q. What strategies mitigate side reactions (e.g., homocoupling) during cross-coupling with aryl halides?
- Methodological Answer : Homocoupling is suppressed by using catalytic Pd(0) complexes (e.g., Pd(PPh₃)₄) and maintaining low reagent concentrations. Additives like LiCl (0.1–1.0 equiv) stabilize the zincate intermediate, as shown in analogous systems ( , ASB2493: 1-Bromo-3-chloro-5-fluorobenzene reactions) . Monitor reaction progress via in situ IR spectroscopy for real-time analysis.
Q. How does the fluorine substituent impact regioselectivity in C–C bond-forming reactions?
- Methodological Answer : Fluorine’s electronegativity directs metallation to the 2-position of the pyridine ring. Computational studies (DFT) can predict regioselectivity trends. Experimentally, compare with non-fluorinated analogs (e.g., 5-chloro-2-pyridylzinc bromide) to isolate electronic effects. ’s fluoropyridine derivatives (e.g., 5-Cyclopropyl-2-fluoropyridine) provide analogous reactivity benchmarks .
Q. What advanced characterization techniques validate the structure of this organometallic reagent?
- Methodological Answer : Beyond NMR, use X-ray crystallography for solid-state structure elucidation (if isolable). For solution-state analysis, ESI-MS in negative ion mode detects the [M–ZnBr]⁻ fragment. Cross-validate with elemental analysis (C, H, N, Br) and compare to related compounds in (e.g., 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
